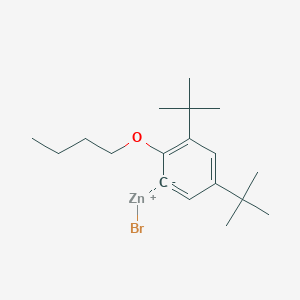
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in its structure allows it to act as a nucleophile in various organic transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide typically involves the reaction of (2-n-Butyloxy-3,5-di-t-butylphenyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−n−Butyloxy−3,5−di−t−butylphenyl)Br+Zn→(2−n−Butyloxy−3,5−di−t−butylphenyl)ZnBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
化学反応の分析
Types of Reactions
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals such as palladium or nickel, which are commonly used in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl halides, and epoxides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) or diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from reactions involving this compound are typically new carbon-carbon bonded compounds, which can be further functionalized for various applications.
科学的研究の応用
Chemistry
In chemistry, (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and natural products.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. These compounds can be used in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in cross-coupling reactions makes it a valuable reagent in the synthesis of polymers and advanced materials.
作用機序
The mechanism by which (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide exerts its effects involves the formation of a nucleophilic zinc-carbon bond. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The zinc atom acts as a mediator, facilitating the transfer of the organic group to the target molecule.
類似化合物との比較
Similar Compounds
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc chloride
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc iodide
- (2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc fluoride
Uniqueness
(2-n-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide is unique due to its specific reactivity and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and ease of handling. The presence of the bulky tert-butyl groups provides steric protection, enhancing its stability and selectivity in reactions.
特性
分子式 |
C18H29BrOZn |
|---|---|
分子量 |
406.7 g/mol |
IUPAC名 |
bromozinc(1+);1-butoxy-2,4-ditert-butylbenzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-8-9-12-19-16-11-10-14(17(2,3)4)13-15(16)18(5,6)7;;/h10,13H,8-9,12H2,1-7H3;1H;/q-1;;+2/p-1 |
InChIキー |
LGYPBMVOLDVEMH-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


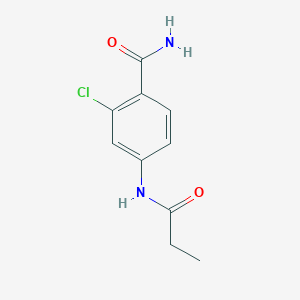
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)

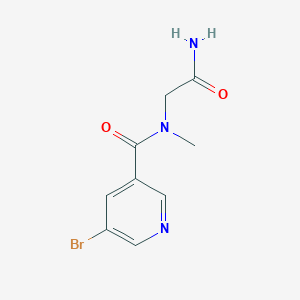
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
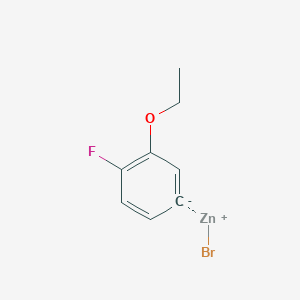
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)


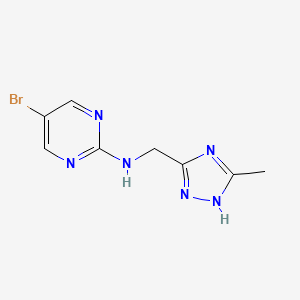

![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

